2-(2-Cyanopropan-2-yl)isonicotinic acid

Description

Contextualization of Pyridine (B92270) Carboxylic Acid Scaffolds in Modern Chemical Research

Pyridine carboxylic acid scaffolds are fundamental building blocks in modern chemical research, particularly in the fields of medicinal chemistry and materials science. These structures, characterized by a pyridine ring substituted with one or more carboxylic acid groups, are of significant interest due to their versatile chemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the carboxylic acid group provides a site for various chemical modifications and can participate in hydrogen bonding as a donor. This dual functionality allows for the creation of a wide array of derivatives with diverse biological activities and material properties.

Significance of Isonicotinic Acid Derivatives in Organic Synthesis and Chemical Biology Investigations

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are a particularly important subclass of pyridine carboxylic acids. They serve as key intermediates in the synthesis of numerous pharmaceuticals and other biologically active molecules. nih.gov The isonicotinoyl moiety is a structural component of several well-known drugs, highlighting its importance in drug design and development. In chemical biology, isonicotinic acid derivatives are utilized as molecular probes to investigate biological processes and as ligands for the development of metal-based catalysts and coordination polymers.

Structural Overview and Unique Features of 2-(2-Cyanopropan-2-yl)isonicotinic Acid

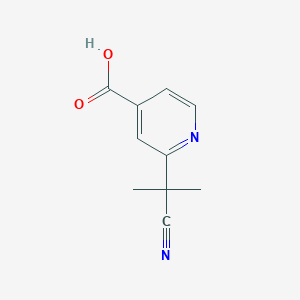

This compound is a derivative of isonicotinic acid with the chemical formula C₁₀H₁₀N₂O₂. abovchem.comaccelachem.comaablocks.combldpharm.com Its structure is distinguished by the presence of a 2-cyanopropan-2-yl group at the 2-position of the pyridine ring. This substituent introduces a tertiary carbon center bearing a nitrile group, which adds to the molecule's steric bulk and electronic properties. The nitrile group is a strong electron-withdrawing group and can participate in various chemical transformations, offering a potential handle for further functionalization.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 872091-92-4 | abovchem.comaccelachem.comaablocks.combldpharm.com |

| Molecular Formula | C₁₀H₁₀N₂O₂ | abovchem.comaccelachem.combldpharm.comaaronchem.com |

| Molecular Weight | 190.20 g/mol | abovchem.comaccelachem.combldpharm.com |

| MDL Number | MFCD18261544 | abovchem.combldpharm.comaaronchem.com |

Research Landscape and Knowledge Gaps Pertaining to this compound

Despite the general importance of isonicotinic acid derivatives, a review of the current scientific literature reveals a significant knowledge gap concerning this compound. While the compound is commercially available from several chemical suppliers, indicating its use in some capacity, likely as a building block in proprietary research, there is a notable absence of peer-reviewed research articles detailing its synthesis, characterization, or specific applications. This lack of public domain data suggests that its potential in areas such as medicinal chemistry or materials science remains largely unexplored and unpublished.

Aims and Scope of Academic Research on this compound

Given the structural features of this compound, future academic research could be directed towards several promising areas. A primary aim would be the development and optimization of a scalable synthesis for the compound, which would facilitate further investigation. Subsequent research could focus on exploring its coordination chemistry with various metal ions, potentially leading to new catalysts or functional materials. Furthermore, its biological activity could be assessed through screening in various assays to determine its potential as a lead compound for drug discovery. The unique combination of the isonicotinic acid scaffold with the 2-cyanopropan-2-yl substituent warrants a thorough investigation to unlock its full scientific potential.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyanopropan-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-10(2,6-11)8-5-7(9(13)14)3-4-12-8/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNRSRBCTDBKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to 2 2 Cyanopropan 2 Yl Isonicotinic Acid

Retrosynthetic Analysis of 2-(2-Cyanopropan-2-yl)isonicotinic Acid

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnections involve the carbon-carbon bond between the pyridine (B92270) ring and the cyanopropyl group, and the carboxylic acid functional group.

Primary Disconnections:

C-C Bond Disconnection: The bond between the pyridine C2 position and the tertiary carbon of the 2-cyanopropan-2-yl group can be disconnected. This suggests a nucleophilic substitution or a radical addition reaction to a functionalized pyridine ring.

Carboxylic Acid Functional Group Interconversion (FGI): The carboxylic acid at the C4 position can be retrosynthetically derived from an ester, a nitrile, or by oxidation of an alkyl group.

Key Precursors Identified Through Retrosynthesis:

| Precursor | Corresponding Synthetic Strategy |

| 2-halo-isonicotinic acid ester | Nucleophilic substitution with a cyanopropan-2-yl anion equivalent. |

| Isonicotinic acid derivative | Radical addition of a cyanopropyl radical. |

| 2-functionalized pyridine-4-carbonitrile | Grignard reaction followed by oxidation. |

| Substituted pyridine | Cyclocondensation reactions to form the pyridine ring. |

This analysis highlights that the synthesis can be approached by either building the pyridine ring with the necessary substituents already in place or by functionalizing a pre-existing isonicotinic acid scaffold.

Direct Synthesis Strategies for the Isonicotinic Acid Core with Cyanopropyl Functionalization

Direct synthesis strategies focus on either constructing the pyridine ring with the desired functionalities or introducing the 2-cyanopropan-2-yl group onto a pre-existing isonicotinic acid derivative.

The construction of the isonicotinic acid core can be achieved through various cyclization reactions. One common approach involves the condensation of dicarbonyl compounds with ammonia (B1221849) or an ammonia equivalent. Following the formation of a substituted pyridine ring, further functionalization is required to introduce the carboxylic acid and the cyanopropyl group.

For instance, a substituted pyridine can be synthesized and then subjected to oxidation to form the carboxylic acid. A patent for the preparation of isonicotinic acid derivatives describes the oxidation of a vinyl group attached to the pyridine ring using ozone followed by hydrogen peroxide. google.com This general strategy could be adapted to precursors of this compound.

This approach is often more direct. It typically starts with a commercially available or easily synthesized isonicotinic acid derivative, such as 2-chloroisonicotinic acid.

Nucleophilic Substitution:

A common method involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position of the isonicotinic acid ring with a nucleophile derived from 2-cyanopropane. For example, 2-chloroisonicotinic acid or its ester can be reacted with the anion of 2-cyanopropane, generated by a strong base like lithium diisopropylamide (LDA).

Radical Addition:

Alternatively, a radical-mediated approach can be employed. The 2-cyanopropan-2-yl radical, which can be generated from azobisisobutyronitrile (AIBN), can be added to a suitable pyridine precursor. The synthesis of 2-cyanopropan-2-yl benzodithioate from AIBN demonstrates a method for generating this radical. chemicalbook.com

Convergent and Linear Synthesis Pathways for this compound

Both convergent and linear strategies can be envisioned for the synthesis of this target molecule.

Linear Synthesis: A linear approach would involve the stepwise modification of a starting pyridine derivative. For example, starting with 2-picoline, one could envision a sequence of chlorination at the 2-position, followed by nucleophilic substitution with the cyanopropyl anion, and finally, oxidation of the methyl group at the 4-position to a carboxylic acid.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

Example of Optimized Conditions for a Key Synthetic Step (Hypothetical):

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| Nucleophilic Substitution | 2-Chloroisonicotinic acid methyl ester, 2-cyanopropane | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 25 | 75 |

| Ester Hydrolysis | Methyl 2-(2-cyanopropan-2-yl)isonicotinate | Lithium Hydroxide (B78521) (LiOH) | THF/Water | 25 | 95 |

The use of microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of related nicotinic acid derivatives, suggesting a potential optimization strategy. researchgate.net

Sustainable and Green Chemistry Approaches in Synthetic Pathways for this compound

Incorporating principles of green chemistry is an increasingly important aspect of modern synthetic chemistry. iupac.orgmdpi.com For the synthesis of this compound, several green approaches can be considered.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. For instance, the use of a phase-transfer catalyst in certain reactions could enhance efficiency and reduce the need for harsh conditions. researchgate.net

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can reduce reaction times and energy consumption. mdpi.com

Recent advancements in isocyanide synthesis highlight innovative methods that avoid aqueous workups, leading to increased yields, higher purity, and a reduced environmental footprint, which could be applicable to the synthesis of related nitrile-containing compounds. rsc.org

Reaction Chemistry and Mechanistic Investigations of 2 2 Cyanopropan 2 Yl Isonicotinic Acid

Reactivity Profile of the Pyridine (B92270) Nitrogen in 2-(2-Cyanopropan-2-yl)isonicotinic Acid

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it a potential site for protonation, alkylation, and N-oxidation. However, the reactivity of this nitrogen is substantially influenced by the presence of the bulky tertiary alkyl group at the adjacent C-2 position.

N-oxidation is a common transformation for pyridines, typically achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. libretexts.orgthieme-connect.de For 2-substituted pyridines, the rate of N-oxidation is sensitive to the steric bulk of the substituent. researchgate.net Studies on the N-oxidation of various 2-alkylpyridines have shown that increasing the size of the alkyl group decreases the reaction rate. researchgate.net The 2-(2-cyanopropan-2-yl) group is a quaternary alkyl substituent, which imposes significant steric hindrance around the pyridine nitrogen. Consequently, N-oxidation of this compound is expected to be considerably slower compared to unsubstituted or less hindered pyridines. While the reaction can still proceed, it may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve significant conversion to the corresponding pyridine N-oxide. thieme-connect.de

Similarly, N-alkylation reactions, which involve the attack of an alkyl halide or another electrophile on the pyridine nitrogen, would be sterically hindered. The accessibility of the nitrogen lone pair is crucial for this SN2-type reaction, and the bulky substituent would shield the nitrogen, making it a less effective nucleophile.

The basicity of the pyridine nitrogen, and thus its ability to be protonated, is also affected by its chemical environment. While the pKₐ of the conjugate acid of pyridine is approximately 5.2, the electronic effects of the substituents on this compound will modulate this value. The carboxylic acid group is electron-withdrawing, which tends to decrease the basicity of the pyridine nitrogen.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the C-4 position of the pyridine ring is a key site for a variety of chemical transformations, most notably esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions of this compound

Esterification of isonicotinic acid and its derivatives can be achieved through several standard methods. mdpi.comresearchgate.net The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. researchgate.net However, the equilibrium nature of this reaction often requires the removal of water to drive it to completion.

Given the potential for steric hindrance from the adjacent 2-substituent, alternative methods that utilize activating agents may be more efficient for this compound. One such method involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol or amine. mdpi.com For instance, isonicotinic acid can be converted to isonicotinoyl chloride hydrochloride, which then readily reacts with alcohols or amines to form the corresponding esters or amides. mdpi.com

Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are also widely used to facilitate the formation of ester and amide bonds by activating the carboxylic acid. These methods are often effective even for sterically hindered substrates.

| Reagent/Method | Product | Typical Conditions |

| Alcohol, H₂SO₄ (Fischer Esterification) | Ester | Reflux |

| SOCl₂, then Alcohol/Amine | Ester/Amide | Room temperature to gentle heating |

| Alcohol/Amine, DCC | Ester/Amide | Room temperature |

Decarboxylation Pathways and Related Reactions

The decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxyl group. Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than isonicotinic acid (pyridine-4-carboxylic acid). stackexchange.com The proposed mechanism for the decarboxylation of picolinic acid involves the formation of a zwitterionic intermediate, which is stabilized by the proximity of the positively charged nitrogen and the negatively charged carboxylate. stackexchange.com

For isonicotinic acid and its derivatives, this type of stabilization is not possible due to the distance between the nitrogen and the C-4 carboxyl group. As a result, isonicotinic acids are generally resistant to decarboxylation under typical laboratory conditions. stackexchange.com Therefore, it is expected that this compound would not readily undergo decarboxylation. Specialized and more drastic conditions, such as very high temperatures or the use of specific catalysts, would likely be required to induce the loss of carbon dioxide from the molecule. Some studies have explored decarboxylative cross-coupling reactions of pyridinecarboxylic acids, but these typically require transition metal catalysts and specific reaction partners. nih.gov

Chemical Reactivity of the Nitrile Group in this compound

The nitrile group (–C≡N) in this compound is a versatile functional group that can undergo a range of transformations, including hydrolysis and nucleophilic additions. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgopenstax.org

Hydrolysis and Related Transformations of the Nitrile Moiety

The hydrolysis of nitriles is a well-established reaction that can be catalyzed by either acid or base, and it typically proceeds in two stages. libretexts.org The initial hydrolysis product is an amide, which can then be further hydrolyzed to a carboxylic acid upon extended reaction times or under harsher conditions. libretexts.orgnumberanalytics.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. libretexts.org This leads to the formation of an amide intermediate. For this compound, complete hydrolysis under acidic conditions would yield 2-(2-carboxypropan-2-yl)isonicotinic acid.

In base-catalyzed hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. libretexts.org This also forms an amide, which can be further hydrolyzed to a carboxylate salt. Subsequent acidification is necessary to obtain the free carboxylic acid. The steric hindrance around the nitrile group, due to the quaternary carbon, may slow the rate of hydrolysis compared to unhindered nitriles.

| Conditions | Intermediate Product | Final Product (after workup) |

| H₃O⁺, heat | 2-(2-carbamoylpropan-2-yl)isonicotinic acid | 2-(2-carboxypropan-2-yl)isonicotinic acid |

| NaOH, H₂O, heat | 2-(2-carbamoylpropan-2-yl)isonicotinate | 2-(2-carboxypropan-2-yl)isonicotinic acid |

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles such as Grignard reagents and reducing agents. openstax.orglibretexts.org The reaction of a nitrile with a Grignard reagent (R-MgX) followed by aqueous workup typically yields a ketone. masterorganicchemistry.com The initial nucleophilic addition of the Grignard reagent to the nitrile forms an imine anion, which is then hydrolyzed to the ketone. For this compound, reaction with a Grignard reagent would be expected to produce a ketone at the position of the nitrile group, although the steric bulk may necessitate the use of catalysts like copper(I) salts to facilitate the reaction. masterorganicchemistry.com

Reduction of the nitrile group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction typically proceeds via two successive additions of hydride ions to the nitrile carbon, ultimately yielding a primary amine after an aqueous workup. In the case of this compound, reduction with LiAlH₄ would be expected to convert the nitrile group to an aminomethyl group, yielding 2-(2-(aminomethyl)propan-2-yl)isonicotinic acid. It is important to note that LiAlH₄ can also reduce the carboxylic acid group, so careful control of the reaction conditions would be necessary to achieve selective reduction of the nitrile.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring of this compound

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is further amplified by the presence of the electron-withdrawing carboxylic acid group at the 4-position. This deactivation makes electrophilic aromatic substitution reactions challenging. wikipedia.org

Electrophilic Substitution:

Electrophilic attack on the pyridine ring of this compound is generally disfavored due to the powerful deactivating effects of both the ring nitrogen and the carboxyl group. wikipedia.org Any electrophilic substitution, if forced to occur, would be expected to proceed at the positions meta to the carboxyl group (positions 3 and 5). However, the nitrogen atom can be protonated or coordinate to a Lewis acid under the acidic conditions often required for these reactions, further deactivating the ring and making substitution nearly impossible. wikipedia.org

Table 1: Predicted Reactivity of this compound in Electrophilic Substitution Reactions

| Reaction Type | Reagents | Expected Outcome | Influencing Factors |

| Nitration | HNO₃/H₂SO₄ | No reaction or very low yield | Extreme deactivation by pyridine N and COOH |

| Halogenation | X₂/FeX₃ | No reaction or very low yield | Deactivation and potential for N-halogenation |

| Sulfonation | Fuming H₂SO₄ | No reaction or very low yield | Severe deactivation and pyridinium (B92312) salt formation |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCOCl/AlCl₃ | No reaction | Complexation of the Lewis acid catalyst with the pyridine nitrogen deactivates the ring and the catalyst. |

Nucleophilic Aromatic Substitution:

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). Positions ortho and para to the electron-withdrawing carboxyl group and the ring nitrogen are activated towards nucleophilic attack. quimicaorganica.org Therefore, positions 2 and 6 are the most likely sites for substitution. Since the 2-position is already substituted, any nucleophilic attack would likely target a leaving group at position 6, or potentially displace the 2-(2-cyanopropan-2-yl) group if it can act as a leaving group under specific conditions, although this is less common for alkyl groups.

The cyano group at the 2-position further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. nih.govrsc.org However, the bulky tertiary alkyl group (2-cyanopropan-2-yl) would exert significant steric hindrance, potentially impeding the approach of a nucleophile to the 2-position.

Table 2: Predicted Reactivity of this compound in Nucleophilic Substitution Reactions

| Position of Leaving Group | Nucleophile | Expected Reactivity | Rationale |

| 6 | RO⁻, RS⁻, R₂NH | Favorable | Activated by both the ring nitrogen and the 4-carboxyl group. |

| 3 or 5 | RO⁻, RS⁻, R₂NH | Unfavorable | Not electronically activated for nucleophilic attack. |

| 2 (displacement of the cyanoalkyl group) | Strong Nucleophiles | Possible but likely requires harsh conditions | The cyano group can be a leaving group, but cleavage of a C-C bond is generally difficult. |

Radical Reactions Involving the 2-Cyanopropan-2-yl Moiety and its Implications

The 2-cyanopropan-2-yl group on the pyridine ring introduces a tertiary carbon atom, which can be a site for radical reactions. The stability of the resulting tertiary radical would be a driving force for such transformations.

Hydrogen Abstraction:

The tertiary hydrogen atom of the 2-cyanopropan-2-yl group could be susceptible to abstraction by radical initiators, leading to the formation of a stabilized tertiary radical. This radical could then participate in various subsequent reactions, such as oxidation or coupling with other radical species.

Radical Cyclization:

Intramolecular radical reactions are also a possibility. For instance, a radical generated elsewhere in a molecule can add to the pyridine ring. nih.gov While less likely to be initiated from the stable 2-cyanopropan-2-yl group itself without a specific activation method, the presence of this group could influence the regioselectivity of such cyclizations if a radical were generated on a side chain attached to the carboxylic acid, for example. Unprecedented radical ring closures onto the pyridine nitrogen have also been observed under specific circumstances. rsc.org

Implications:

The potential for radical reactions on the 2-cyanopropan-2-yl moiety implies that this compound might be sensitive to conditions that generate radicals, such as heat, light, or the presence of radical initiators. This could lead to degradation or the formation of byproducts during synthesis or storage. Conversely, this reactivity could be exploited for the further functionalization of the molecule.

Mechanistic Studies of Key Synthetic Steps and Transformations of this compound

A likely synthetic approach would involve the introduction of the 2-cyanopropan-2-yl group onto a pre-existing isonicotinic acid derivative. One possible method is a radical addition reaction to a suitable precursor.

Proposed Synthetic Step and Mechanism:

A plausible synthesis could involve the reaction of a 2-haloisocotinic acid ester with a source of the 2-cyanopropan-2-yl radical. The radical could be generated from 2-bromoisobutyronitrile via single-electron transfer (SET) from a suitable reductant, such as a copper(I) catalyst.

Mechanism of a Hypothetical Radical Alkylation:

Radical Generation: A radical initiator or a photocatalyst could be used to generate the 2-cyanopropan-2-yl radical from a suitable precursor like azo-bis(isobutyronitrile) (AIBN) or through a photoredox-catalyzed process. nih.gov

Radical Addition: The generated radical would then add to the electron-deficient pyridine ring of an isonicotinic acid derivative. The addition is likely to occur at the 2- or 6-position.

Rearomatization: The resulting radical adduct would then need to undergo an oxidation step to rearomatize the pyridine ring and yield the final product.

Mechanistic Considerations for Key Transformations:

Nucleophilic Substitution on the Pyridine Ring: The mechanism for nucleophilic aromatic substitution would proceed via a two-step addition-elimination pathway. The nucleophile would attack the electron-deficient carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. quimicaorganica.org

Radical Reactions at the 2-Cyanopropan-2-yl Group: The mechanism for hydrogen abstraction would involve the homolytic cleavage of the C-H bond by a radical species. The stability of the resulting tertiary radical is a key factor in the feasibility of this process. Subsequent reactions of this radical would depend on the other reagents present in the system.

Advanced Structural Elucidation and Conformational Analysis of 2 2 Cyanopropan 2 Yl Isonicotinic Acid

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental to the structural elucidation of novel compounds. For a molecule such as 2-(2-Cyanopropan-2-yl)isonicotinic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be required to confirm its molecular structure and provide insights into its electronic and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR would be necessary.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the isonicotinic acid ring and the cyanopropan-2-yl group. The aromatic protons on the pyridine (B92270) ring would likely appear as doublets or multiplets in the downfield region (typically δ 7.0-9.0 ppm). The methyl protons of the cyanopropan-2-yl group would be expected to produce a singlet in the upfield region (around δ 1.5-2.0 ppm), integrating to six protons. The acidic proton of the carboxylic acid group would likely be a broad singlet at a very downfield chemical shift (δ 10-13 ppm), the exact position and appearance of which would be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would provide evidence for all carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would be expected in the δ 115-125 ppm range. The quaternary carbon of the cyanopropan-2-yl group and the methyl carbons would also have characteristic chemical shifts. The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), and the carboxylic acid carbonyl carbon would be found at a downfield position (δ 160-180 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 160 |

| Methyl Protons (-CH₃) | 1.5 - 2.0 | ~25 |

| Carboxylic Acid Proton (-COOH) | 10 - 13 | - |

| Quaternary Carbon (-C(CN)(CH₃)₂) | - | ~40 |

| Nitrile Carbon (-C≡N) | - | 115 - 125 |

| Carboxylic Acid Carbon (-COOH) | - | 160 - 180 |

Note: These are predicted values and would require experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR and Raman Spectral Features: The IR spectrum of this compound would be expected to show a strong, sharp absorption band around 2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A broad absorption in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid, which is often involved in hydrogen bonding. The C=O stretching of the carboxylic acid would appear as a strong band around 1700-1730 cm⁻¹. Vibrations associated with the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C≡N stretch, which often gives a strong Raman signal.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Nitrile C≡N | Stretching | 2230 - 2250 (sharp) |

| Carboxylic Acid C=O | Stretching | 1700 - 1730 |

| Pyridine Ring C=C, C=N | Stretching | 1400 - 1600 |

Note: These are predicted values and would require experimental verification.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₁₀H₁₀N₂O₂), the expected molecular weight is approximately 190.19 g/mol .

Expected Fragmentation Patterns: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). nih.gov The molecule could also undergo fragmentation at the bond connecting the cyanopropanyl group to the pyridine ring.

X-ray Crystallography of this compound and its Crystalline Derivatives

While no crystal structure for this compound itself has been reported, analysis of related compounds can provide valuable insights into its likely solid-state conformation and intermolecular interactions.

Determination of Solid-State Molecular Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a related compound, N-(2-Cyanopropan-2-yl)isobutyramide, crystallographic studies have been performed. researchgate.netresearchgate.net These studies reveal the conformation of the 2-cyanopropan-2-yl group in the solid state. It is reasonable to hypothesize that in this compound, the cyanopropan-2-yl group would adopt a staggered conformation relative to the pyridine ring to minimize steric hindrance.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

The presence of both a carboxylic acid group and a pyridine nitrogen atom in this compound makes it a prime candidate for forming extensive hydrogen bonding networks. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), and the pyridine nitrogen is a hydrogen bond acceptor.

Gas-Phase Structural Analysis Using Rotational Spectroscopy

Rotational spectroscopy is a premier technique for determining the precise geometric structure of molecules in the gas phase. gsu.edu By measuring the absorption of microwave radiation as a molecule transitions between quantized rotational states, highly accurate information about its moments of inertia can be obtained. wikipedia.org This data is fundamental to calculating bond lengths and angles with exceptional precision, free from the intermolecular forces present in condensed phases.

For a molecule like this compound, which is an asymmetric top, its rotational spectrum would be defined by three unique rotational constants: A, B, and C. gsu.edu These constants are inversely related to the molecule's principal moments of inertia (Ia, Ib, and Ic) along its three principal axes of rotation.

The analysis of a high-resolution rotational spectrum allows for the determination of these constants. fiveable.me To obtain a complete and unambiguous structure, which involves solving for multiple bond lengths and angles, the spectra of several isotopically substituted versions of the molecule are typically required. gsu.edu By replacing atoms such as carbon, nitrogen, or oxygen with their heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), a new set of moments of inertia is generated for a molecule that is electronically identical and has virtually the same geometry. This additional data provides the necessary geometric constraints to precisely locate the atomic coordinates. gsu.edu

Below is a hypothetical, yet representative, data table of what could be expected from such an analysis for the most stable conformer of the title compound.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| A | Rotational Constant | 1450.78 MHz |

| B | Rotational Constant | 430.15 MHz |

| C | Rotational Constant | 395.44 MHz |

| ΔJ | Centrifugal Distortion | 0.12 kHz |

| ΔJK | Centrifugal Distortion | -0.45 kHz |

Molecules possessing single bonds, such as the one connecting the cyanopropyl group to the pyridine ring in this compound, often exist as a mixture of stable conformers in the gas phase. Each distinct conformer has a unique three-dimensional structure and, therefore, a unique set of rotational constants.

Rotational spectroscopy is exceptionally powerful in this regard, as it can resolve the individual spectra of multiple conformers present in the gas-phase sample. nih.gov The relative intensities of the spectral lines corresponding to each conformer are proportional to their abundance. This allows for the determination of their relative energies and provides a clear picture of the molecule's intrinsic conformational preferences, governed solely by intramolecular forces. For the title compound, the primary conformational flexibility would arise from the rotation about the C-C bond linking the substituent to the aromatic ring.

Conformational Analysis and Tautomeric Considerations for the this compound System

The conformational landscape and potential tautomeric forms of this compound are critical to understanding its intrinsic chemical properties.

The orientation of the 2-cyanopropan-2-yl group relative to the plane of the isonicotinic acid ring is expected to be the dominant conformational feature. Steric hindrance between the methyl groups of the substituent and the pyridine ring will likely dictate the most stable conformation, favoring a twisted or non-planar arrangement. Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface and predicting the relative stabilities of different conformers. nih.gov

Furthermore, the isonicotinic acid moiety itself presents the possibility of tautomerism. It can exist in a canonical form (with a carboxylic acid group) or a zwitterionic form (where the acidic proton migrates to the pyridine nitrogen). Theoretical studies on the parent isonicotinic acid have shown that while the zwitterionic form can be significant in solution, the neutral, canonical form is substantially more stable in the gas phase. acs.orgnih.gov The presence of the bulky, electron-withdrawing cyanopropyl substituent could modulate this energy difference, although the canonical form is still expected to be the dominant tautomer in an isolated, gas-phase environment. mdpi.com The unambiguous identification of the existing tautomer can be achieved with rotational spectroscopy, as the different tautomers have vastly different geometries and would produce entirely distinct rotational spectra.

Computational and Theoretical Chemistry Studies on 2 2 Cyanopropan 2 Yl Isonicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations, based on the principles of quantum mechanics, can determine the distribution of electrons within the molecule and predict various properties arising from this distribution.

Determination of Molecular Orbitals and Charge Distribution

The electronic structure of 2-(2-cyanopropan-2-yl)isonicotinic acid can be investigated through the calculation of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Mulliken atomic charges and Molecular Electrostatic Potential (MEP) maps are also determined to understand the charge distribution. nih.gov The MEP visually represents the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For instance, in related isonicotinic acid derivatives, the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group are typically identified as centers of negative electrostatic potential.

Table 1: Illustrative Calculated Electronic Properties for a Molecule like this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on specific calculations for this compound.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies are commonly performed. nih.govnih.gov

For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the pyridine ring, the cyanopropan-2-yl group, and the carboxylic acid. Similarly, the vibrational frequencies corresponding to the stretching and bending of different functional groups, such as the C=O of the carboxylic acid, the C≡N of the cyano group, and the C-H bonds of the aromatic and aliphatic parts, can be calculated. Discrepancies between calculated and experimental spectra can often be explained by solvent effects or intermolecular interactions in the solid state. researchgate.net

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data

| Parameter | Illustrative Calculated Value | Illustrative Experimental Value |

| ¹H NMR (COOH) | 12.5 ppm | 12.3 ppm |

| ¹³C NMR (C≡N) | 118 ppm | 120 ppm |

| IR Freq. (C=O) | 1720 cm⁻¹ | 1705 cm⁻¹ |

| IR Freq. (C≡N) | 2245 cm⁻¹ | 2235 cm⁻¹ |

Note: The values in this table are for illustrative purposes to show the comparison between calculated and experimental data and are not specific to this compound.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to study the energetics and mechanisms of chemical reactions. nih.govresearchgate.netresearchgate.net It provides a good balance between accuracy and computational cost, making it suitable for studying complex molecular systems.

Transition State Characterization for Synthetic Pathways

For the synthesis of this compound, DFT can be employed to model the reaction pathways and characterize the transition states. By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and identifying the most plausible reaction mechanism. For example, in the synthesis of related pyridine derivatives, DFT has been used to elucidate the mechanism of ring formation and substituent addition. nih.gov

Reaction Coordinate Analysis

Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, can be performed to confirm that a calculated transition state connects the correct reactants and products. This analysis maps the entire reaction path from the transition state downhill to the corresponding energy minima of the reactants and products, providing a detailed picture of the structural changes that occur during the reaction.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations are typically performed on static structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. rsc.orgmdpi.comrsc.orgmdpi.com

MD simulations can be used to explore the conformational landscape of this compound. By simulating the motion of the molecule over time, different stable conformations and the energy barriers between them can be identified. This is particularly relevant for understanding the flexibility of the cyanopropan-2-yl group and the orientation of the carboxylic acid group relative to the pyridine ring. The simulations can also provide insights into the molecule's interactions with its environment, such as solvent molecules or biological macromolecules. These simulations can reveal strong binding capacities to certain proteins, which is crucial for drug development. rsc.org

Prediction of Reactivity and Selectivity in Chemical Reactions

The reactivity and selectivity of a molecule are governed by its electronic structure. Computational chemistry provides a powerful toolkit to probe these characteristics, with Conceptual Density Functional Theory (CDFT) being a particularly insightful approach. rsc.orgresearchgate.netnih.govmdpi.com CDFT utilizes descriptors derived from the electron density to predict how a molecule will interact with other chemical species. nih.govmdpi.com

For this compound, we can predict its reactivity by considering the interplay between the electron-withdrawing isonicotinic acid core and the electron-donating 2-(2-cyanopropan-2-yl) substituent. The isonicotinic acid portion, a derivative of pyridine, possesses a nitrogen atom that deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions. nih.govwikipedia.org Conversely, the carboxylic acid group is a deactivating group for electrophilic aromatic substitution.

For instance, the Fukui function f⁻(r) indicates the propensity of a site to undergo electrophilic attack, while f⁺(r) highlights sites susceptible to nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring is expected to be a primary site for protonation and interaction with electrophiles. The carbonyl carbon of the carboxylic acid group would be a likely site for nucleophilic attack.

The following table presents hypothetical values for key CDFT reactivity descriptors for this compound, illustrating how these indices could be used to predict its chemical behavior.

Table 1: Hypothetical Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value (arbitrary units) | Interpretation |

| Chemical Potential (μ) | -4.5 | A measure of the molecule's tendency to lose electrons. |

| Chemical Hardness (η) | 3.0 | Indicates resistance to change in electron distribution; relates to stability. |

| Global Electrophilicity (ω) | 3.38 | Represents the molecule's capacity to accept electrons. |

| Condensed Fukui Functions | Site-specific reactivity | |

| f⁻ (Pyridine N) | 0.25 | High value suggests susceptibility to electrophilic attack. |

| f⁺ (Carbonyl C) | 0.30 | High value indicates a prime site for nucleophilic attack. |

| f⁰ (Aromatic C-H) | Varies | Predicts sites for radical substitution. |

The prediction of selectivity in reactions, such as functionalization of the pyridine ring, can also be guided by these computational models. rsc.orgdigitellinc.comnih.gov By comparing the activation energies for different reaction pathways, the most likely product can be determined. For example, in an electrophilic aromatic substitution reaction, calculations would likely show a preference for substitution at the positions meta to the carboxylic acid group and ortho/para to the nitrogen atom, as influenced by the combined electronic effects of the substituents.

Advanced Wavefunction Analysis and Electron Density Topology Studies

Beyond reactivity, computational chemistry allows for a deep analysis of the electron distribution within a molecule through advanced wavefunction analysis and the study of electron density topology. q-chem.comuniovi.es These methods provide a quantum mechanical description of chemical bonds and non-covalent interactions. nih.govnih.govwikipedia.org

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the electron density of a molecule into atomic basins. researchgate.netwikipedia.orgamercrystalassn.org This allows for the characterization of chemical bonds through the analysis of bond critical points (BCPs)—points of minimum electron density between two bonded atoms. researchgate.netuni-muenchen.de The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction. researchgate.netacs.orgnih.gov

For this compound, a QTAIM analysis would be expected to reveal:

Covalent Bonds: The C-C, C-H, C-N, C=O, and O-H bonds would exhibit BCPs with high electron density and a negative Laplacian, characteristic of shared interactions.

Polar Covalent Bonds: The C-N and C=O bonds would show these characteristics but with a noticeable shift in the BCP towards the less electronegative atom, indicating bond polarity.

Non-Covalent Interaction (NCI) Analysis

The Non-Covalent Interaction (NCI) index is a powerful tool for visualizing and characterizing weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its reduced gradient. nih.govwikipedia.orgchemtools.orgacs.org In the context of this compound, an NCI analysis would be instrumental in identifying and characterizing potential intramolecular and intermolecular interactions. For instance, it could reveal intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyridine ring, or intermolecular hydrogen bonding and π-π stacking interactions in the solid state.

The following table provides hypothetical QTAIM parameters for selected bonds in this compound, illustrating the insights that can be gained from this type of analysis.

Table 2: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

| C=O (carbonyl) | 0.45 | -0.80 | -0.50 | Polar Covalent |

| C-N (pyridine ring) | 0.35 | -0.70 | -0.35 | Polar Covalent |

| C-C (alkyl group) | 0.25 | -0.50 | -0.20 | Covalent |

| O-H···N (intramolecular H-bond) | 0.03 | +0.05 | -0.001 | Hydrogen Bond |

Derivatization and Utilization of 2 2 Cyanopropan 2 Yl Isonicotinic Acid As a Chemical Scaffold

Synthesis of Complex Analogues and Congeners of 2-(2-Cyanopropan-2-yl)isonicotinic Acid

The strategic placement of distinct functional groups on the this compound framework allows for selective modifications at different positions, enabling the generation of a diverse array of analogues and congeners.

The carboxylic acid group is one of the most versatile functional groups in organic synthesis and can be readily transformed into a variety of other functionalities.

Esterification and Amidation: The carboxylic acid can be converted into esters and amides through well-established condensation reactions. Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions (Fischer-Speier esterification) or by using coupling agents. Similarly, amidation involves reacting the acid with a primary or secondary amine, often facilitated by activating agents like carbodiimides (e.g., DCC, EDC) or organophosphorus reagents (e.g., BOP, PyBOP) to form the amide bond. masterorganicchemistry.comsigmaaldrich.comprepchem.com These reactions are fundamental in medicinal chemistry for creating prodrugs or modifying the pharmacokinetic properties of a lead compound. For instance, the synthesis of isonicotinic acid hydrazides, which are potent antitubercular agents, proceeds through the initial formation of an ester followed by reaction with hydrazine. researchgate.netnih.govorganic-chemistry.org

Reduction to Alcohols and Aldehydes: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Notably, milder reagents like sodium borohydride (B1222165) are generally not strong enough for this transformation. pismin.com Selective reduction to the corresponding aldehyde is more challenging but can be accomplished using specialized reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures or by converting the acid to a more reactive derivative, such as a thioester, prior to reduction. wikipedia.orgacs.org These transformations provide access to hydroxymethyl and formyl pyridine (B92270) derivatives, which are themselves valuable synthetic intermediates.

| Starting Material | Reagents | Product Class | Potential Derivative Example |

| This compound | Methanol, H₂SO₄ | Ester | Methyl 2-(2-cyanopropan-2-yl)isonicotinate |

| This compound | Benzylamine, EDC | Amide | N-Benzyl-2-(2-cyanopropan-2-yl)isonicotinamide |

| This compound | Hydrazine | Hydrazide | 2-(2-Cyanopropan-2-yl)isonicotinohydrazide |

| This compound | 1. SOCl₂ 2. LiAl(O-t-Bu)₃H | Aldehyde | 2-(2-Cyanopropan-2-yl)isonicotinaldehyde |

| This compound | LiAlH₄ | Alcohol | (2-(2-Cyanopropan-2-yl)pyridin-4-yl)methanol |

The pyridine ring of isonicotinic acid is electron-deficient, which dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: Direct electrophilic substitution (such as nitration or halogenation) on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom and the electron-withdrawing carboxylic acid and cyanopropyl groups. masterorganicchemistry.comyoutube.com Such reactions often require harsh conditions, like high temperatures in the gas phase for halogenation, and may result in low yields or mixtures of products. youtube.com

Nucleophilic Aromatic Substitution (SNAr): A more viable strategy for functionalizing the pyridine ring is through nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comnih.gov This pathway requires a leaving group, such as a halogen, to be present on the ring. The presence of strong electron-withdrawing groups, like the nitrile and carboxyl functions in the target molecule, activates the ring for attack by nucleophiles at the positions ortho and para to these groups. libretexts.org Therefore, if a halogenated precursor of this compound is used, the halogen can be displaced by various nucleophiles, including amines (amination), alkoxides, and thiolates, to introduce new substituents onto the pyridine core. nih.gov Recent methods have focused on the C4-selective amination of pyridines via pyridyl pyridinium (B92312) salt intermediates, which could be applicable to this scaffold. nih.gov

The nitrile group of the 2-cyanopropan-2-yl side chain offers another handle for chemical modification, primarily through hydrolysis.

Hydrolysis to Amides and Carboxylic Acids: The carbon-nitrogen triple bond of the nitrile can be hydrolyzed under either acidic or basic conditions. nih.govkhanacademy.org Partial hydrolysis, often achievable under controlled conditions, yields the corresponding amide: 2-(2-carbamoylpropan-2-yl)isonicotinic acid. masterorganicchemistry.comacs.org Complete hydrolysis, typically requiring more forcing conditions like heating with strong acid or base, converts the nitrile group all the way to a carboxylic acid, resulting in the formation of 2-(2-carboxypropan-2-yl)isonicotinic acid. masterorganicchemistry.comnih.gov This transformation effectively converts the scaffold into a di-acid, which can be used for further derivatization, for example, in the synthesis of polyesters or polyamides.

This compound as a Core Building Block in Multistep Organic Synthesis

An organic building block is a molecule with reactive functional groups that can be used in the modular construction of more complex molecular architectures. nih.govyoutube.com this compound fits this description perfectly. Its three distinct functional sites can be addressed with a high degree of chemoselectivity, allowing it to serve as a central scaffold onto which other molecular fragments can be attached in a stepwise fashion. organic-chemistry.orgacs.orgdocumentsdelivered.com

For example, the carboxylic acid can be coupled with an amine, while the pyridine nitrogen can be quaternized or used as a ligand for metal catalysis, and the nitrile group can be retained for later-stage transformations. This orthogonality makes the compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials where a substituted pyridine core is desired. researchgate.netnih.gov The synthesis of various isonicotinic acid hydrazide derivatives with potential antitubercular activity showcases the utility of the isonicotinic acid core as a foundational structure for drug design. nih.govacs.org

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large collections, or "libraries," of structurally related compounds for high-throughput screening. nih.govescholarship.org The success of this approach relies on the use of versatile scaffolds that allow for the systematic and parallel attachment of diverse "building blocks."

Given the multiple, orthogonally reactive functional groups on this compound, it is an ideal candidate for a core scaffold in library synthesis. By systematically varying the substituents at each of its three key positions, vast libraries of analogues can be generated.

The carboxylic acid can be reacted with a library of different alcohols or amines.

The pyridine ring, if pre-functionalized with a leaving group, can be reacted with a library of nucleophiles.

The nitrile group can be hydrolyzed to an amide and then reacted with another set of reagents.

This strategy allows for the exploration of a large chemical space around a central heterocyclic core, which is a common approach in drug discovery to identify structure-activity relationships (SAR) and optimize lead compounds. nih.govnih.gov

Role of the 2-Cyanopropan-2-yl Moiety in Polymer Chemistry (e.g., as a RAFT agent component, or related to radical initiators)

The 2-cyanopropan-2-yl group is of particular significance in the field of polymer chemistry, specifically in controlled radical polymerization techniques.

Component of RAFT Agents: The 2-cyanopropan-2-yl group is an excellent leaving group in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a powerful technique that allows for the synthesis of polymers with controlled molecular weights and low dispersity. The key to this control is the RAFT agent, typically a thiocarbonylthio compound (such as a trithiocarbonate (B1256668) or dithiobenzoate). The 2-cyanopropan-2-yl radical is highly stabilized, which facilitates the fragmentation step in the RAFT equilibrium, leading to better control over the polymerization process. For instance, bis(2-cyanopropan-2-yl)trithiocarbonate has been reported as a highly effective RAFT agent for polymerizing monomers like methyl methacrylate. documentsdelivered.comnih.govnih.gov While this compound itself is not a RAFT agent, its 2-cyanopropan-2-yl moiety is a key structural component of some of the most efficient chain transfer agents.

Relation to Radical Initiators: The 2-cyanopropan-2-yl radical is generated by the thermal or photochemical decomposition of 2,2'-azobis(2-methylpropionitrile), more commonly known as azobisisobutyronitrile (AIBN), a widely used radical initiator. youtube.com The stability of the resulting 2-cyanopropan-2-yl radical makes AIBN a reliable source of radicals for initiating various polymerization processes. Other water-soluble azo initiators, such as 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (AIPH), also produce related tertiary radicals upon decomposition and are used to study oxidative stress and initiate polymerization in aqueous systems. masterorganicchemistry.com The presence of this specific moiety in the title compound connects it structurally to the fundamental chemistry of radical initiation and controlled polymer synthesis.

| RAFT Agent / Initiator | Moiety | Role in Polymerization | Reference |

| Bis(2-cyanopropan-2-yl)trithiocarbonate | 2-Cyanopropan-2-yl | Excellent leaving group (R-group) for RAFT | nih.gov, nih.gov |

| 2-Cyanoprop-2-yl dithiobenzoate | 2-Cyanoprop-2-yl | Chain transfer agent (CTA) for RAFT | researchgate.net |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 2-Cyanopropan-2-yl | Source of initiating radicals | youtube.com |

Development of Novel Chemical Probes Utilizing the this compound Scaffold

Following a comprehensive review of publicly available scientific literature, no research articles or detailed findings could be located that specifically describe the development and utilization of chemical probes derived from the this compound scaffold. While the isonicotinic acid moiety and cyano groups are present in various classes of chemical probes, the specific compound , this compound, does not appear to have been reported as a foundational structure for the synthesis of such tools.

The development of novel chemical probes is a significant area of research in chemical biology, aimed at creating molecules that can be used to study biological systems, identify therapeutic targets, and elucidate disease mechanisms. These probes often incorporate specific functionalities, such as fluorescent reporters or photo-reactive groups, onto a core scaffold that provides affinity and selectivity for a biological target.

General strategies for developing chemical probes often involve:

Fluorescent Probes: These molecules contain a fluorophore, a component that emits light upon excitation. The core scaffold is designed to interact with a specific target, and this interaction can lead to a change in the fluorescent properties of the probe, allowing for detection and imaging.

Photoaffinity Probes: These probes are designed to bind to a target molecule and then, upon irradiation with light, form a covalent bond. This allows for the permanent labeling and subsequent identification of the target protein or other biomolecule.

Despite the existence of these general principles and the availability of various chemical scaffolds for probe development, there is no evidence in the current body of scientific literature to suggest that this compound has been derivatized or utilized for these purposes. Searches for research detailing the synthesis, characterization, or application of such probes have not yielded any relevant results. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Quantitative Structure Activity Relationship Qsar Methodologies Applied to 2 2 Cyanopropan 2 Yl Isonicotinic Acid Analogues

Principles and Application of QSAR in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach used to understand the relationship between the chemical structure of a molecule and its biological activity. fiveable.mesvuonline.org The fundamental principle of QSAR is that the structural and physicochemical properties of a chemical compound determine its biological effects. fiveable.meneovarsity.org By quantifying these properties through molecular descriptors, QSAR models aim to establish a mathematical equation that can predict the activity of new, unsynthesized compounds. neovarsity.orgdrugdesign.org

The application of QSAR in chemical design, particularly in drug discovery, is a cornerstone of modern computational chemistry. svuonline.orgajrconline.org It serves several key purposes:

Lead Discovery and Optimization: QSAR models help in screening large virtual libraries of compounds to identify potential "hits" with desired biological activity. neovarsity.orgresearchwithrowan.com Once a lead compound is identified, QSAR can guide its optimization by suggesting specific structural modifications to enhance potency or other desired properties. fiveable.meresearchgate.net

Prediction of Properties: QSAR is used to forecast a wide range of properties, including physicochemical characteristics (like lipophilicity), biological activities (such as enzyme inhibition), and ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles. svuonline.orgwikipedia.org

Mechanistic Insights: By identifying which molecular descriptors are most influential in the QSAR model, researchers can gain insights into the structural features that govern a molecule's activity. neovarsity.orgmdpi.com

Resource Efficiency: By prioritizing the synthesis and testing of the most promising candidates, QSAR significantly reduces the time and cost associated with the traditional trial-and-error approach to drug development. ajrconline.orgparssilico.com

The process of developing a QSAR model typically involves several iterative steps: selecting a dataset of compounds with known activities, calculating molecular descriptors, selecting the most relevant descriptors, building a mathematical model, and rigorously validating the model's predictive power. mdpi.comnih.gov

Descriptors for Structural and Electronic Properties of Isonicotinic Acid Derivatives

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For derivatives of isonicotinic acid, a wide array of descriptors can be calculated to build robust QSAR models. These descriptors can be broadly categorized as follows:

| Descriptor Category | Description | Examples for Isonicotinic Acid Derivatives |

| Constitutional (1D) | Derived from the molecular formula, these describe the basic composition of the molecule without considering its geometry or connectivity. drugdesign.org | Molecular Weight, Count of specific atoms (e.g., N, O), Number of rings. |

| Topological (2D) | Derived from the 2D representation of the molecule, these descriptors quantify aspects of atomic connectivity and molecular branching. slideshare.net | Wiener index, Kier & Hall molecular connectivity indices, Balaban index. |

| Geometrical (3D) | Calculated from the 3D coordinates of the atoms, these descriptors describe the size and shape of the molecule. | Molecular surface area, Molecular volume, Principal moments of inertia. |

| Electronic | These descriptors relate to the electronic structure of the molecule and are crucial for describing reactivity and intermolecular interactions. ucsb.edu | Dipole moment, Polarizability, HOMO/LUMO energies, Electrostatic potential. |

| Physicochemical | These can be experimentally measured or computationally estimated and describe properties like lipophilicity and solubility. | LogP (partition coefficient), Molar refractivity (MR), pKa. drugdesign.org |

Electronic Descriptors in Detail:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum-chemical descriptors. ucsb.edu The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ucsb.edu For isonicotinic acid derivatives, these values can indicate reactivity, which is often crucial for interaction with a biological target. nih.gov

Polarizability: This descriptor measures how easily the electron cloud of a molecule can be distorted by an external electric field. ucsb.edu It is important for understanding non-covalent interactions, such as those between a drug molecule and its receptor.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding how a molecule like an isonicotinic acid derivative will orient itself when approaching a biological target. nih.gov

Predictive Modeling Techniques for Chemical Property Optimization

Once a set of molecular descriptors has been calculated for a series of compounds, various statistical and machine learning techniques can be used to construct the QSAR model. The goal is to find a robust mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable).

| Modeling Technique | Type | Description |

| Multiple Linear Regression (MLR) | Linear | A classical statistical method that establishes a linear relationship between the biological activity and two or more descriptors. It is simple and highly interpretable. neovarsity.orgmdpi.com |

| Partial Least Squares (PLS) | Linear | A regression technique that is particularly useful when the number of descriptors is large or when descriptors are correlated with each other (multicollinearity). neovarsity.org |

| Support Vector Machines (SVM) | Non-linear | A powerful machine learning algorithm that can capture complex, non-linear relationships between structure and activity by mapping the data to a higher-dimensional space. neovarsity.orgosdd.net |

| Artificial Neural Networks (ANN) | Non-linear | Computational models inspired by the structure of biological neural networks. They are highly effective at modeling complex, non-linear phenomena but can be less interpretable ("black box" models). researchgate.netosdd.net |

| Genetic Function Algorithm (GFA) | Selection/Modeling | An evolutionary algorithm used for selecting the most relevant descriptors and building a regression model simultaneously. It can generate multiple models, providing a range of possible solutions. nih.gov |

| Random Forest (RF) | Ensemble | An ensemble learning method that constructs multiple decision trees during training and outputs the average prediction of the individual trees. It is robust and handles high-dimensional data well. nih.gov |

The selection of the appropriate modeling technique depends on the complexity of the structure-activity relationship and the nature of the dataset. neovarsity.org All developed models must undergo rigorous validation to ensure they are statistically sound and have strong predictive power for new compounds. ajrconline.orgresearchwithrowan.com

Computational Tools and Software for QSAR Studies

A variety of software packages are available to perform the necessary tasks for a QSAR study, from drawing chemical structures and calculating descriptors to building and validating predictive models.

| Software Tool | Primary Function(s) | Key Features |

| QSAR Toolbox | Chemical Hazard Assessment, Data Gap Filling | A free tool developed by OECD that integrates experimental data, profiling tools, and prediction models in a logical workflow. qsartoolbox.orgoasis-lmc.org It facilitates read-across and category approaches. qsartoolbox.org |

| Dragon | Descriptor Calculation | A widely used software that can calculate thousands of molecular descriptors from 0D to 3D. parssilico.com |

| PaDEL-Descriptor | Descriptor Calculation | A free, open-source software that calculates a wide range of 1D, 2D, and 3D descriptors and molecular fingerprints. neovarsity.orgnih.gov |

| RDKit | Cheminformatics Toolkit | An open-source Python toolkit for cheminformatics that allows for descriptor calculation, structure manipulation, and integration with machine learning libraries. neovarsity.orgmdpi.com |

| Discovery Studio | Molecular Modeling & Simulation | A comprehensive suite of tools for computational chemistry and biology, including modules for QSAR model building and visualization. parssilico.com |

| ChemDraw / ChemAxon | Structure Drawing & Property Calculation | Software for drawing chemical structures and calculating basic physicochemical properties. svuonline.org |

These tools streamline the QSAR workflow, enabling researchers to efficiently analyze large datasets and develop predictive models for chemical design and assessment. parssilico.comosdd.net

Case Studies Illustrating QSAR Application to Related Isonicotinic Acid Derivatives (e.g., hydrazides, focusing on the methodology and not specific biological outcomes)

QSAR studies on isonicotinic acid hydrazides, which are structurally related to 2-(2-cyanopropan-2-yl)isonicotinic acid, provide valuable insights into the methodologies used for this class of compounds.

One study on a series of N(2)-acyl isonicotinic acid hydrazides focused on developing a multi-target QSAR model. nih.gov The methodological approach involved synthesizing a series of compounds and then performing QSAR analysis. The key steps included:

Descriptor Calculation: The structures of the hydrazide derivatives were optimized, and a large number of 2D descriptors were calculated. These included thermodynamic, spatial, and electronic parameters. researchgate.net

Model Building: The study likely employed regression techniques to correlate the calculated descriptors with the observed biological activities, aiming to create a predictive mathematical model.

Another investigation into 2-substituted isonicotinic acid hydrazides performed QSAR by correlating electronic, steric, and lipophilic properties with biological data. nih.gov The methodology highlighted the importance of specific physicochemical properties:

Property Correlation: The study established a correlation between the antibacterial activities and the steric and electronic effects of the substituents on the pyridine (B92270) ring. nih.gov

Reactivity Analysis: The researchers determined the reaction rates for a related chemical reaction (quaternization of 2-substituted pyridines) and found that these rates showed a similar dependence on steric and electronic effects as the biological activity. This methodological approach provided evidence that the reactivity of the pyridine nitrogen is a critical parameter for this class of compounds. nih.gov

A further QSAR study on isonicotinyl hydrazide derivatives utilized a specific computational chemistry workflow: researchgate.net

Geometry Optimization: The 3D structures of the derivatives were first pre-optimized using a Molecular Mechanics Force Field (MMFF) and then refined using a semi-empirical method (PM3). researchgate.net

Descriptor Selection and Modeling: From a pool of calculated descriptors, a linear regression model was developed to establish a mathematical relationship between the structural features and the measured activity. researchgate.net

These case studies demonstrate a common methodological framework for QSAR analysis of isonicotinic acid derivatives. The process consistently involves geometry optimization, calculation of a diverse set of molecular descriptors (especially electronic and steric), and the application of statistical regression methods to build and validate a predictive model. The focus is on identifying the key physicochemical properties that govern the activity of the molecular series.

Future Directions and Advanced Research in 2 2 Cyanopropan 2 Yl Isonicotinic Acid Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of isonicotinic acid and its derivatives has traditionally relied on methods such as the oxidation of picoline precursors. chempanda.com For instance, isonicotinic acid can be produced from gamma-picoline by reacting it with benzaldehyde (B42025) to form 4-styryl pyridine (B92270), followed by oxidation. chempanda.com However, these methods can be energy-intensive and sometimes lack selectivity, especially when dealing with complex starting materials with similar boiling points. chempanda.com

Future research will likely focus on developing more sophisticated and sustainable synthetic strategies. One promising area is the use of biocatalysis. Enzymatic processes, such as those employing nitrilases or amidases, offer a green alternative to traditional chemical synthesis. frontiersin.org These reactions are typically conducted in one step under mild conditions, reducing energy consumption and the generation of toxic byproducts. frontiersin.org While research has focused on the enzymatic production of nicotinic acid from substrates like 3-cyanopyridine, similar principles could be adapted for the synthesis of 2-(2-Cyanopropan-2-yl)isonicotinic acid, potentially starting from a corresponding cyanopyridine precursor.

Another avenue of exploration is the development of novel catalytic systems. This includes the use of metal-organic frameworks (MOFs) or advanced nanomaterials as catalyst supports, which can enhance stability, activity, and reusability. frontiersin.org For example, catalysts based on mesoporous carbon have shown high activity in the synthesis of cyanopyridines. google.com The development of chemo- and regioselective catalysts will be crucial for the efficient synthesis of asymmetrically substituted pyridines like this compound.

| Synthetic Approach | Description | Potential Advantages | Reference |

| Traditional Oxidation | Oxidation of substituted picolines using strong oxidizing agents. | Utilizes readily available starting materials. | chempanda.com |

| Biocatalysis | Use of enzymes like nitrilases or amidases for conversion of nitrile or amide precursors. | Environmentally friendly, mild reaction conditions, high selectivity. | frontiersin.org |

| Advanced Catalysis | Employment of novel catalysts such as those based on mesoporous carbon or MOFs. | High catalytic activity, reusability, potential for high yield and selectivity. | frontiersin.orggoogle.com |

| Catalytic Hydrogenation | Reduction of a related nitro-substituted precursor, although this can sometimes lead to hydrolysis. | A potential route if hydrolysis can be controlled. | mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms